3,3-difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride
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Overview
Description
3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride is a synthetic organic compound characterized by its unique cyclobutane ring structure substituted with difluoro and methanesulfonylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.
Introduction of Difluoro Groups: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Methanesulfonylmethyl Substitution: The methanesulfonylmethyl group is introduced via nucleophilic substitution reactions using methanesulfonyl chloride and a suitable base.
Amination: The amine group is introduced through reductive amination or other amination techniques.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanesulfonyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3,3-difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of fluorinated cyclobutane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure may offer advantages in terms of bioavailability, metabolic stability, and target specificity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced chemical resistance or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3,3-difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The difluoro and methanesulfonylmethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanamine: Lacks the methanesulfonylmethyl group, which may result in different reactivity and biological activity.
1-(Methanesulfonylmethyl)cyclobutanamine:
Cyclobutanamine Hydrochloride: A simpler structure without the difluoro and methanesulfonylmethyl groups, leading to different chemical behavior.
Uniqueness
3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride is unique due to the combination of its difluoro and methanesulfonylmethyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
2742657-08-3 |
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Molecular Formula |
C6H12ClF2NO2S |
Molecular Weight |
235.7 |
Purity |
95 |
Origin of Product |
United States |
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